
trans-3-Hexène
Vue d'ensemble
Description
Trans-3-Hexene is an organic compound with the molecular formula C6H12. It is a colorless liquid with an aromatic odor and is classified as an alkene. It is a component of many essential oils and is used in the production of various synthetic materials. Trans-3-Hexene is also known as 3-Hexene or trans-3-Hexene-1-ol.
Applications De Recherche Scientifique
Synthèse d'oligomères
“trans-3-Hexène” est utilisé dans la synthèse d'oligomères. Les oligomères sont préparés à partir de l'ozonolyse du cis- et du this compound . L'ozonolyse est un processus où l'ozone (O3) est utilisé pour cliver les liaisons insaturées des alcènes, des alcynes et des composés azoïques (composés avec des liaisons N=N). Ce processus est largement utilisé en chimie organique.
Synthèse de polyesters aliphatiques insaturés
“this compound” est également utilisé dans la synthèse et la caractérisation de polyesters aliphatiques insaturés . Les polyesters aliphatiques insaturés sont un type de polymère largement utilisé dans la production de plastiques biodégradables, de revêtements et d'adhésifs.
Propriétés de solvant
“this compound” est insoluble dans l'eau mais soluble dans le benzène, la ligroïne, l'éthanol, le chloroforme et l'éther . Cela le rend utile comme solvant dans diverses réactions et processus chimiques.
Création de fichiers de données thermophysiques
“this compound” peut être utilisé dans la création de fichiers de données thermophysiques pour les simulateurs de processus . Ces fichiers de données sont essentiels pour simuler et optimiser les procédés chimiques dans des industries telles que la pétrochimie, les polymères et les produits pharmaceutiques.
Génération de données thermodynamiques pour les radicaux libres
“this compound” peut être utilisé pour générer des données thermodynamiques pour les radicaux libres, qui sont importants dans divers domaines tels que la combustion, l'oxydation et la cinétique de craquage thermique .
Outils quantiques pour l'interprétation des spectres IR
“this compound” peut être utilisé dans des outils quantiques pour interpréter les spectres infrarouges (IR) . Ceci est important dans le domaine de la spectroscopie, qui est utilisée pour étudier l'interaction entre la matière et le rayonnement électromagnétique.
Mécanisme D'action
Target of Action
The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
The mode of action of trans-3-Hexene involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .
Biochemical Pathways
The primary biochemical pathway affected by trans-3-Hexene is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .
Pharmacokinetics
Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .
Result of Action
The primary molecular effect of trans-3-Hexene’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols
Action Environment
The action of trans-3-Hexene can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of trans-3-Hexene can be achieved through a series of reactions involving starting materials that are readily available.", "Starting Materials": [ "1-Hexene", "Bromine", "Sodium Hydroxide", "Sodium Sulfate", "Sodium Carbonate", "Sulfuric Acid", "Water" ], "Reaction": [ "Step 1: 1-Hexene is reacted with bromine in the presence of water to form 3-bromo-1-hexene.", "Step 2: The 3-bromo-1-hexene is then treated with sodium hydroxide to form trans-3-Hexene.", "Step 3: The trans-3-Hexene is purified by washing with water and drying over sodium sulfate.", "Step 4: The crude product is then treated with a solution of sodium carbonate and sulfuric acid to remove any impurities.", "Step 5: The trans-3-Hexene is then washed with water and dried to obtain the final product." ] } | |
| 592-47-2 | |
Formule moléculaire |
C6H12 |
Poids moléculaire |
84.16 g/mol |
Nom IUPAC |
hex-3-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZQDPJFUHLCOCRG-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/CC |
SMILES |
CCC=CCC |
SMILES canonique |
CCC=CCC |
| 13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |
|
Description physique |
Liquid Colorless liquid with a mild odor; [CPChem MSDS] |
Pictogrammes |
Flammable; Health Hazard |
Pression de vapeur |
165.0 [mmHg] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: Trans-3-hexene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there spectroscopic data available for trans-3-hexene?
A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase trans-3-hexene, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize trans-3-hexene and its complexes. [, , ]
Q3: Can trans-3-hexene be used as a starting material in catalytic reactions?
A5: Yes, trans-3-hexene can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []
Q4: What is the role of trans-3-hexene in olefin metathesis reactions?
A6: Trans-3-hexene can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []
Q5: How does the position of the double bond in hexene isomers affect their reactivity?
A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing trans-3-hexene with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []
Q6: Have computational methods been used to study trans-3-hexene?
A8: Yes, computational chemistry has been utilized to understand various aspects of trans-3-hexene. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of trans-3-hexene. []
Q7: What is the environmental fate of trans-3-hexene?
A9: Trans-3-hexene, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

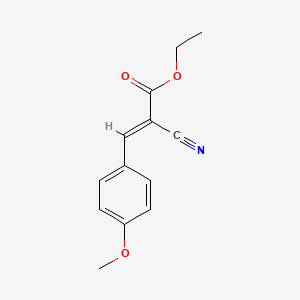
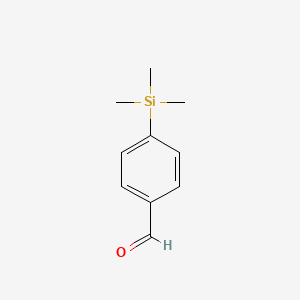
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
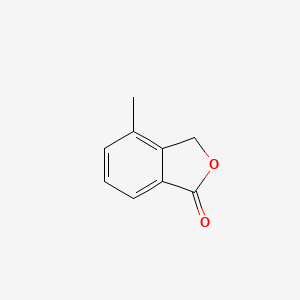
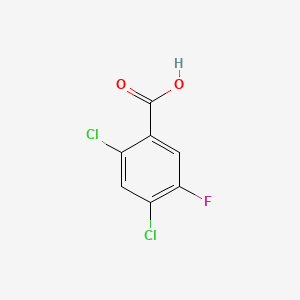

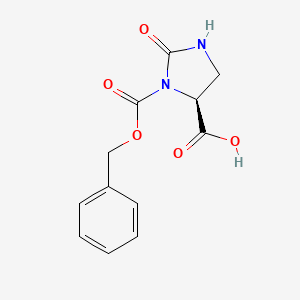

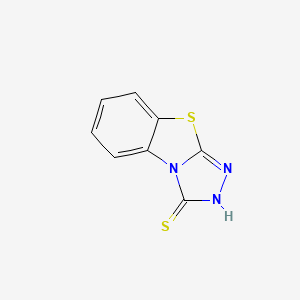
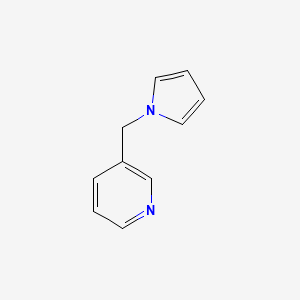
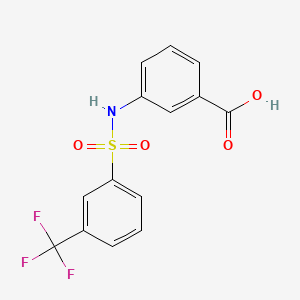

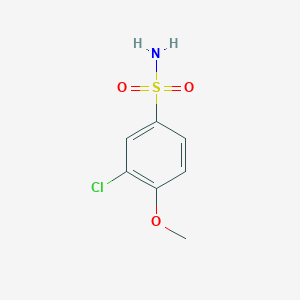
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
